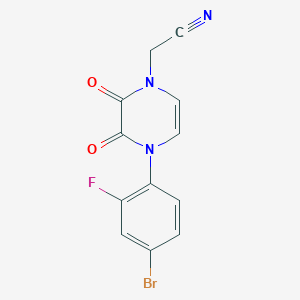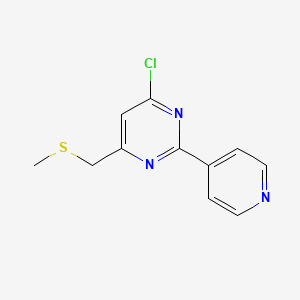
(6-Chloro-2-(4-pyridinyl)-4-pyrimidinyl)methyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridinyl compounds can be complex and depends on the specific compound being synthesized . For example, the synthesis of 2-chloro-4-pyridinyl methanol involves specific reagents and conditions .Molecular Structure Analysis
The molecular structure of pyridinyl compounds is characterized by a six-membered aromatic ring with one nitrogen atom . The presence of the nitrogen atom and any additional functional groups (such as a methyl or chloro group) can significantly influence the compound’s properties .Chemical Reactions Analysis
Pyridinyl compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions a compound can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinyl compounds, such as their melting point and solubility, depend on their specific structure . For example, 2-chloro-4-pyridinyl methanol is a solid with a melting point of 59-64 °C .Applications De Recherche Scientifique
Reactivity and Transformations in Chemical Synthesis One study focused on the reactivity of 2-substituted 3-ethylsulfonylpyridines, exploring transformations like acidic or basic hydrolysis, diazomethane treatment, and reactions with sodium sulfite and potassium phthalimide. These transformations showcase the compound's potential in synthesizing various derivatives for different applications (Rouchaud, Neus, & Moulard, 1997).
Complex Formation with Metals Another study explored the formation of complexes using thioethers, including compounds with structures similar to the compound . This research provides insights into the potential of such compounds in forming complexes with metals, which could be relevant in catalysis and material science (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Applications in Polymer and Material Sciences Research on highly refractive polyimides containing pyridine and sulfur units, including similar compounds, sheds light on their use in the field of material science. These polyimides exhibit excellent optical properties and could be useful in the development of high-performance materials (Guan, Dong, Wang, & Shang, 2017).
Biodegradation and Environmental Impact A study on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil, involving a compound with a similar pyrimidine structure, highlights the potential environmental impact and biodegradation pathways of such compounds. This could be significant in understanding their environmental fate and designing eco-friendly derivatives (Sharma, Banerjee, & Choudhury, 2012).
Electrochemical Properties The electrochemistry of sulfur and polysulfides in ionic liquids, involving compounds with structural similarities, indicates potential applications in electrochemistry and energy storage. This could be relevant in battery technology and other electrochemical applications (Manan, Aldous, Alias, Murray, Yellowlees, Lagunas, & Hardacre, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKLTQXSUCDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

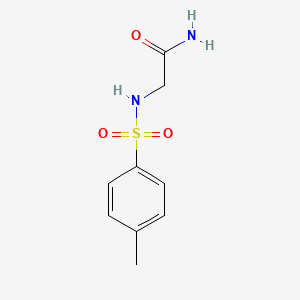
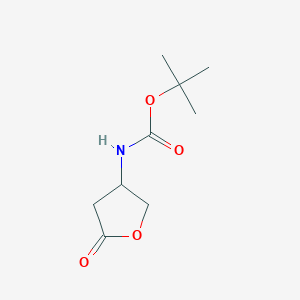
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
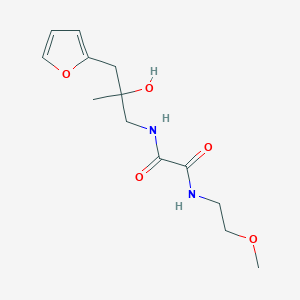
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
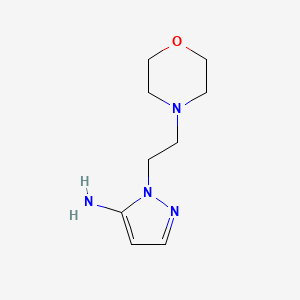
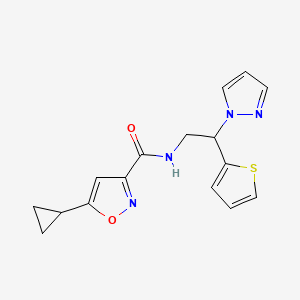
![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
